molecular formula C19H14Cl2N2O B11172931 N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide

N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide

Cat. No.: B11172931
M. Wt: 357.2 g/mol
InChI Key: JMEFOLWQNRRPKF-UHFFFAOYSA-N
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Description

N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of benzyl, dichloro, and pyridinyl groups attached to a benzamide core. Its molecular formula is C16H13Cl2N3O2, and it has a molecular weight of 350.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide typically involves the condensation of 2,6-dichlorobenzoyl chloride with N-benzyl-2-aminopyridine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit the activity of tyrosine kinase 2 (TYK2), a key enzyme in the JAK-STAT signaling pathway. By inhibiting TYK2, the compound can modulate immune responses and has potential therapeutic applications in treating autoimmune diseases and cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2,6-dichloro-N-(pyridin-2-yl)benzamide stands out due to its specific inhibitory activity against TYK2, making it a valuable compound in the development of targeted therapies. Its unique combination of benzyl, dichloro, and pyridinyl groups also contributes to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C19H14Cl2N2O

Molecular Weight

357.2 g/mol

IUPAC Name

N-benzyl-2,6-dichloro-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C19H14Cl2N2O/c20-15-9-6-10-16(21)18(15)19(24)23(17-11-4-5-12-22-17)13-14-7-2-1-3-8-14/h1-12H,13H2

InChI Key

JMEFOLWQNRRPKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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